2-Bromo-3',4',5'-trifluorobenzophenone
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Overview
Description
2-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method involves the bromination of 3’,4’,5’-trifluorobenzophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of 2-Bromo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or formation of unwanted by-products. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted benzophenone derivatives.
Reduction: Alcohol derivatives of benzophenone.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
2-Bromo-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,4’,5’-trifluorobenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is targeted by reducing agents, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,4,5-trifluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a carbonyl group.
1-Bromo-2,4,5-trifluorobenzene: Similar structure but lacks the carbonyl group.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoromethyl group but differs in the overall structure
Uniqueness
2-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. These features make it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
(2-bromophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZPXSXGBGNBRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244357 |
Source
|
Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-36-1 |
Source
|
Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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